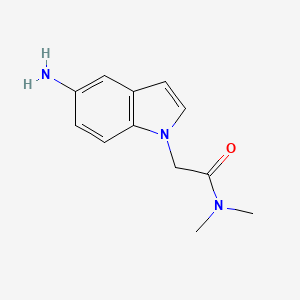

2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide

描述

属性

IUPAC Name |

2-(5-aminoindol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14(2)12(16)8-15-6-5-9-7-10(13)3-4-11(9)15/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDDBXVRHQWLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Indole Core Functionalization

The starting point is typically a 5-aminoindole or a suitably protected derivative. The amino group at the 5-position can be introduced via:

- Nitration followed by reduction: Nitration of the indole ring at the 5-position, followed by catalytic hydrogenation or chemical reduction to yield the 5-amino group.

- Direct amination: Using directed lithiation or metal-catalyzed amination protocols to install the amino substituent selectively at the 5-position.

N-Alkylation with Dimethylacetamide Side Chain

The critical step involves the attachment of the N,N-dimethylacetamide moiety to the indole nitrogen (N1). This can be achieved by:

Alkylation with N,N-dimethylchloroacetamide or related electrophiles: The indole nitrogen acts as a nucleophile, attacking the electrophilic carbon adjacent to the chloro group in N,N-dimethylchloroacetamide, resulting in the formation of the N-substituted product.

Use of methyl 2-bromoacetate followed by amidation: As described in related indole derivative syntheses, methyl 2-bromoacetate is reacted with the indole nitrogen to form an ester intermediate, which is then converted to the amide by reaction with dimethylamine.

Optimization of Reaction Conditions

- Solvent choice: Polar aprotic solvents such as N,N-dimethylacetamide (DMAC) or acetonitrile are preferred to enhance nucleophilicity and solubility.

- Temperature control: Elevated temperatures (e.g., 100–150 °C) facilitate the alkylation and cyclization steps.

- Catalysts and additives: Acid catalysts or bases may be used to promote reaction efficiency and selectivity.

Representative Synthetic Route Example

Based on analogous indole derivative syntheses reported in medicinal chemistry literature:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting from 5-nitroindole | Nitration at 5-position | 80–90 |

| 2 | Catalytic hydrogenation (Pd/C, H2) | Reduction of nitro to amino group | 85–95 |

| 3 | Methyl 2-bromoacetate, base (e.g., K2CO3), DMAC, reflux | N-alkylation of indole nitrogen | 70–85 |

| 4 | Dimethylamine, amidation conditions (e.g., heating, solvent) | Conversion of ester to N,N-dimethylacetamide | 75–90 |

Detailed Research Findings

Activity and Selectivity: Modifications on the amide substituent, such as N,N-dimethylation, have been shown to significantly improve biological activity and binding affinity to target enzymes like diacylglycerol kinase gamma (DGKγ).

Reaction Yields and Purity: Optimized conditions for N-alkylation and amidation steps yield the target compound in good to excellent yields (typically 70–90%), with minimal side reactions when carefully controlled.

Scalability: The synthetic methods are amenable to scale-up, with reactions performed on multi-gram scales maintaining high yields and reproducibility.

Comparative Data Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Nitration of indole | HNO3/H2SO4 or alternative nitrating agent | 80–90 | Regioselective nitration at 5-position |

| Reduction of nitro to amino | Pd/C, H2 or SnCl2, HCl | 85–95 | Clean conversion to 5-aminoindole |

| N-Alkylation | Methyl 2-bromoacetate, K2CO3, DMAC, reflux | 70–85 | Requires anhydrous conditions for selectivity |

| Amidation (ester to amide) | Dimethylamine, heat, solvent (e.g., DMF) | 75–90 | Completion confirmed by NMR and MS analysis |

Additional Notes on Preparation

- The choice of protecting groups for the amino functionality may be necessary depending on the reaction sequence to prevent side reactions.

- Purification typically involves column chromatography or recrystallization to achieve high purity suitable for biological evaluation.

- Analytical techniques such as NMR, LC-MS, and HPLC are employed to confirm the structure and purity of the synthesized compound.

化学反应分析

Types of Reactions

2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of halogenated or sulfonated indole derivatives.

科学研究应用

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structural similarity to other biologically active molecules positions it as a candidate for further investigation in drug design:

- Antimicrobial Activity : Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that indole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .

- Anti-inflammatory Properties : The compound's structure suggests it may influence cyclooxygenase (COX) pathways, which are critical in inflammatory processes. Indole derivatives have been studied for their ability to selectively inhibit COX-2, making them potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects .

| Property | Application | Notes |

|---|---|---|

| Antimicrobial | Treatment of infections | Effective against M. tuberculosis |

| Anti-inflammatory | NSAID development | Potential COX-2 inhibitor |

Biological Research

The compound's role in biological systems is under investigation, particularly concerning its effects on neuronal function:

- Psychoplastogenic Effects : Recent studies have indicated that compounds similar to this compound may enhance dendritic growth and synaptogenesis in neuronal cultures. This suggests potential applications in neuropharmacology and the treatment of neurodegenerative diseases .

Versatile Small Molecule Scaffold

Due to its unique structure, this compound serves as a versatile scaffold for synthesizing new analogs with varied biological activities:

- Synthesis of Derivatives : The ability to modify the indole moiety allows researchers to create a library of compounds that can be screened for specific biological activities, such as anticancer or antiviral properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimicrobial activity against resistant strains of bacteria. The findings revealed several compounds with low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential .

- Neuropharmacological Studies : Another research effort focused on the psychoplastogenic properties of indole derivatives, demonstrating their ability to enhance neuronal complexity and connectivity in vitro, which could have implications for treating conditions like depression and anxiety disorders .

- Structure–Activity Relationship (SAR) : Ongoing SAR studies aim to elucidate how modifications to the indole structure affect biological activity, providing insights into optimizing drug candidates for specific therapeutic targets .

作用机制

The mechanism of action of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

相似化合物的比较

Structural Comparisons

a. Positional Isomers

- 2-(6-Amino-1H-indol-1-yl)-N,N-dimethylacetamide (C₁₂H₁₅N₃O): Differs in the amino group’s position (6 vs. 5 on the indole ring).

b. Substituent Variations

- 2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (C₂₁H₂₀BrN₃O₂): Bromine at the 5-position increases molecular weight (433.3 Da vs. 217.27 Da) and lipophilicity (logP ~3.5 vs. ~1.2). The ethyl-linked methoxyindole group introduces steric bulk, reducing membrane permeability compared to the dimethylacetamide analog .

- The diethylacetamide group raises logP (estimated ~2.8) compared to dimethylacetamide .

c. Core Modifications

- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., compound 5a–y ): Adamantane adds significant hydrophobicity (logP >4) and rigidity, favoring CNS penetration. The 2-oxoacetamide moiety may enhance chelation of metal ions in enzyme active sites, unlike the dimethylacetamide group .

- 2-(4-Aminophenyl)-N,N-dimethylacetamide (C₁₀H₁₄N₂O): Replaces indole with a phenyl ring, eliminating π-π stacking with aromatic receptors. This simplification reduces molecular complexity but may diminish target affinity .

Physicochemical Properties

| Compound | Molecular Weight (Da) | logP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 2-(5-Amino-1H-indol-1-yl)-N,N-dimethylacetamide | 217.27 | ~1.2 | ~10 (DMSO) | 5-Aminoindole, dimethylacetamide |

| 2-(6-Amino-1H-indol-1-yl)-N,N-dimethylacetamide | 217.27 | ~1.2 | ~10 (DMSO) | 6-Aminoindole, dimethylacetamide |

| 2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxyindol-3-yl)ethyl]acetamide | 433.3 | ~3.5 | <1 (DMSO) | Bromoindole, methoxyindole-ethyl |

| N-Substituted adamantane-indole-2-oxoacetamide | ~450 | >4 | <0.5 (DMSO) | Adamantane, 2-oxoacetamide |

| 2-(4-Aminophenyl)-N,N-dimethylacetamide | 178.24 | ~0.8 | ~50 (Water) | 4-Aminophenyl, dimethylacetamide |

*Calculated using fragment-based methods.

Key Insights :

- Amino vs. Bromo/Chloro Groups: Amino substituents improve aqueous solubility (e.g., ~10 mg/mL for 5-amino vs. <1 mg/mL for bromo analogs) .

- Dimethyl vs. Diethyl Acetamide : Diethyl groups (logP ~2.8) enhance lipophilicity but reduce solubility compared to dimethyl (logP ~1.2) .

生物活性

2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is a synthetic compound belonging to the indole family, noted for its diverse biological activities. This compound features an indole core with an amino group at the 5-position and a dimethylacetamide moiety, which contributes to its potential therapeutic applications.

The synthesis of this compound involves various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can modify its properties and enhance biological activity. For instance, the amino group can be oxidized to form nitroso or nitro derivatives, while the indole ring can undergo electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for similar indole derivatives has shown promising results, suggesting that this compound may possess comparable efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that indole derivatives can inhibit cell proliferation by targeting specific enzymes involved in cancer progression. For example, it may inhibit certain kinases or receptors associated with tumor growth. The mechanism of action involves binding to these molecular targets, thereby modulating their activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and proliferation.

- Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell survival and apoptosis.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Studies : In vitro tests revealed that derivatives of this compound exhibit significant antibacterial activity against pathogens such as MRSA, with MIC values indicating strong efficacy .

- Anticancer Activity : A study evaluating the antiproliferative effects of similar indole derivatives found that they displayed significant cytotoxicity against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

- Mechanistic Insights : Research into the mechanism of action suggests that the compound may stabilize certain receptor states, enhancing its pharmacological profile as a positive allosteric modulator (PAM) .

Comparative Analysis

A comparative analysis of similar compounds reveals varying biological activities based on structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indole structure with amino substitution | Antibacterial, anticancer |

| 2-Aminoindole derivatives | Variations in substituents on indole ring | Anticancer, anti-inflammatory |

| N,N-Dimethylformamide | Related solvent with amide functionality | Solvent properties, not directly biologically active |

常见问题

Basic: What synthetic strategies are recommended for preparing 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves coupling 5-aminoindole with activated N,N-dimethylacetamide derivatives. For example, a nucleophilic substitution reaction using NaH in DMF as a base and solvent (35°C, 8 hours) has been effective for analogous indole-acetamide compounds . Optimization should focus on:

- Stoichiometric ratios: Maintain equimolar amounts of reactants to minimize side products.

- Purification: Use column chromatography with ethyl acetate/hexane gradients (e.g., 30–70%) to isolate the product.

- Yield tracking: Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane).

Basic: Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR: Key signals include the indole NH (δ 10.2–10.5 ppm), dimethylacetamide N(CH3)2 (δ 2.8–3.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- IR spectroscopy: Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

- HRMS: Validate the molecular ion peak (expected m/z ~245.13 for C12H15N3O) .

Advanced: How can researchers resolve contradictory biological activity data across different cancer cell lines?

Answer:

Contradictions may arise from variability in cellular uptake or off-target effects. Mitigation strategies include:

- Dose-response profiling: Use IC50 values across multiple cell lines (e.g., MDA-MB-231 vs. HepG2) to identify selective toxicity .

- Mechanistic studies: Combine transcriptomics (RNA-seq) and proteomics (western blotting) to verify target engagement (e.g., KRASG12C inhibition) .

- Statistical validation: Apply ANOVA to assess reproducibility across biological replicates .

Advanced: What computational approaches are suitable for predicting binding affinity to kinase targets?

Answer:

- Molecular docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or BRAF). Prioritize poses with hydrogen bonds to the hinge region .

- MD simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR modeling: Train models on indole derivatives to predict bioactivity cliffs .

Advanced: How can metabolic stability be enhanced without compromising therapeutic efficacy?

Answer:

- Structural modifications: Introduce electron-withdrawing groups (e.g., -CF3) at the indole 5-position to reduce CYP450-mediated oxidation .

- Prodrug design: Mask the amino group with a cleavable moiety (e.g., acetyl) to improve plasma half-life .

- Metabolite tracking: Use LC-MS/MS to quantify urinary metabolites (e.g., N-methylated derivatives) and adjust dosing regimens .

Basic: What in vitro assays are critical for preliminary anticancer evaluation?

Answer:

- Cytotoxicity: MTT assay (48–72 hours) across cancer cell lines (IC50 <10 µM suggests potency) .

- Apoptosis: Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells.

- Cell cycle analysis: PI staining to assess G1/S arrest (indicative of DNA damage response) .

Advanced: How should degradation products be analyzed under varying pH conditions?

Answer:

- HPLC-PDA: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate degradation products at pH 2–12 .

- HRMS identification: Compare fragmentation patterns to theoretical degradation pathways (e.g., hydrolysis of the acetamide bond) .

- Kinetic modeling: Apply Arrhenius equations to predict shelf-life under accelerated stability conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。